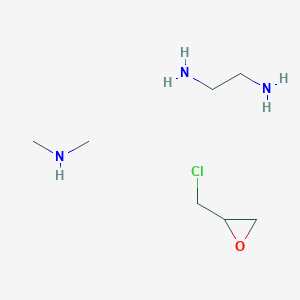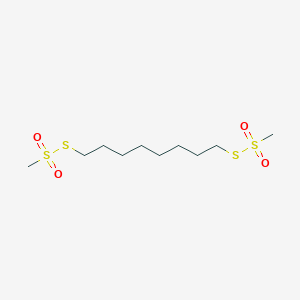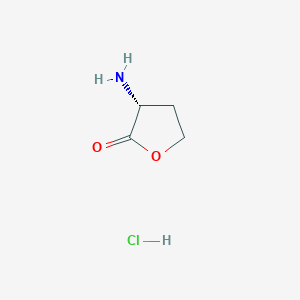
2-(chloromethyl)oxirane;ethane-1,2-diamine;N-methylmethanamine
Overview
Description
1,2-Ethanediamine, polymer with (chloromethyl)oxirane and N-methylmethanamine is a polymeric compound formed by the reaction of 1,2-Ethanediamine, (chloromethyl)oxirane, and N-methylmethanamine. This compound is registered under the European Community number 610-057-9 and has the CAS number 42751-79-1 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, polymer with (chloromethyl)oxirane and N-methylmethanamine involves the polymerization of 1,2-Ethanediamine with (chloromethyl)oxirane and N-methylmethanamine. The reaction typically occurs under controlled conditions to ensure the formation of the desired polymer .
Industrial Production Methods
Industrial production methods for this compound involve large-scale polymerization processes. These processes are designed to optimize yield and purity while maintaining cost-effectiveness. Specific details on industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
1,2-Ethanediamine, polymer with (chloromethyl)oxirane and N-methylmethanamine undergoes various chemical reactions, including:
Substitution Reactions: The polymer can undergo substitution reactions where functional groups are replaced by other groups.
Oxidation and Reduction Reactions: The polymer can participate in oxidation and reduction reactions, altering its chemical structure and properties
Common Reagents and Conditions
Common reagents used in reactions with this polymer include strong acids, bases, and oxidizing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical in determining the outcome of these reactions .
Major Products Formed
The major products formed from reactions involving this polymer depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions may produce oxidized forms of the polymer .
Scientific Research Applications
1,2-Ethanediamine, polymer with (chloromethyl)oxirane and N-methylmethanamine has a wide range of scientific research applications, including:
Chemistry: Used in organic synthesis and polymer science for creating novel materials and compounds
Biology: Employed in the development of biomaterials and drug delivery systems
Medicine: Investigated for its potential use in biomedical applications, including drug binding and delivery
Industry: Utilized in various industrial applications, such as coatings, adhesives, and antimicrobial agents
Mechanism of Action
The mechanism of action of 1,2-Ethanediamine, polymer with (chloromethyl)oxirane and N-methylmethanamine involves its interaction with molecular targets and pathways. The polymer’s structure allows it to interact with various biological molecules, potentially affecting cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
Poly(dimethylamine-co-epichlorohydrin-co-ethylenediamine): A similar polymer formed by the reaction of dimethylamine, epichlorohydrin, and ethylenediamine
Poly(ethylenimine): Another polymer with similar applications in chemistry and biology
Uniqueness
1,2-Ethanediamine, polymer with (chloromethyl)oxirane and N-methylmethanamine is unique due to its specific combination of monomers, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields .
Properties
IUPAC Name |
2-(chloromethyl)oxirane;ethane-1,2-diamine;N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClO.C2H8N2.C2H7N/c4-1-3-2-5-3;3-1-2-4;1-3-2/h3H,1-2H2;1-4H2;3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKDEWATZPCEIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC.C1C(O1)CCl.C(CN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H20ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
42751-79-1 | |
| Record name | Dimethylamine-epichlorohydrin-ethylenediamine copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42751-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
197.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42751-79-1 | |
| Record name | 1,2-Ethanediamine, polymer with 2-(chloromethyl)oxirane and N-methylmethanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042751791 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Ethanediamine, polymer with 2-(chloromethyl)oxirane and N-methylmethanamine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Ethanediamine, polymer with 2-(chloromethyl)oxirane and N-methylmethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.201 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-Ethanediamine, polymer with (chloromethyl)oxirane and N-methylmethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















